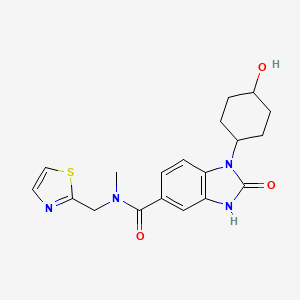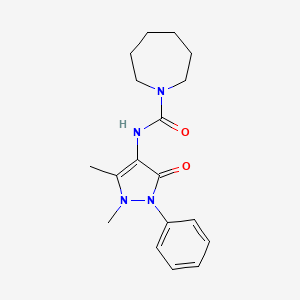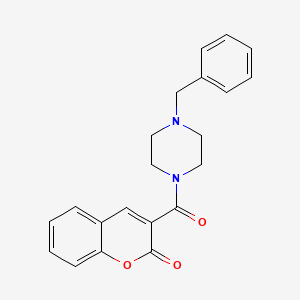![molecular formula C21H16N2O2 B5555197 2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)
2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining a pyrrole ring, a pyridine ring, and an indene-dione moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole and pyridine intermediates, followed by their condensation with an indene-dione derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining the consistency and quality of the product. The industrial synthesis also emphasizes the optimization of reaction conditions to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine
- 1H-indene-1,3(2H)-dione
Uniqueness
What sets 2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione apart from similar compounds is its combined structural features, which confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
2-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-13-11-15(14(2)23(13)16-7-9-22-10-8-16)12-19-20(24)17-5-3-4-6-18(17)21(19)25/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQQPSAUFVEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methylphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B5555130.png)
![METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B5555133.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)
![N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)
![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)
![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)
![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)
![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)
